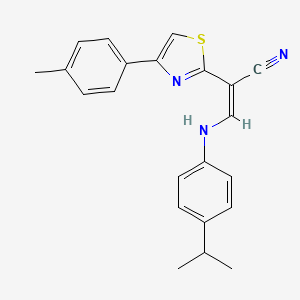

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile” is an organic compound with the formula C22H21N3S. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen .

Molecular Structure Analysis

Thiazoles, including this compound, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Scientific Research Applications

Synthesis and Evaluation as Antioxidants

A study detailed the synthesis of various acrylonitriles, including derivatives similar to the compound of interest. These synthesized compounds were evaluated for their antioxidant properties. The study involved an analysis based on spectral data and X-ray crystallographic studies to confirm the structures of these acrylonitriles. The effects of these compounds on rat liver-microsomal lipid peroxidation were examined to establish a structure-activity relationship and identify potential lead compounds with antioxidant properties (Parmar et al., 1999).

Reduction to Amino Derivatives

Another research focused on the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, akin to the compound , with lithium aluminum hydride. This process yielded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. The structural confirmation of these amino derivatives was achieved through X-ray diffraction analysis, demonstrating the potential for synthesizing novel derivatives with varying functional groups (Frolov et al., 2005).

Herbicidal Activity

A series of acrylates, structurally related to the compound of interest, were synthesized and evaluated for their herbicidal activities. These compounds displayed significant herbicidal effectiveness, indicating the potential of such acrylonitriles in the development of new herbicide classes. The study underscored the importance of specific substituents at certain positions of the acrylate structure for maximizing herbicidal activity (Wang et al., 2004).

Catalytic Asymmetric Conjugate Addition

Research on (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles, which share a core structural motif with the compound of interest, demonstrated their utility as Michael acceptors in catalytic asymmetric conjugate additions. These reactions, mediated by phase-transfer catalysis, resulted in functionalized imines with high enantiomeric excess and as single diastereoisomers. This study highlights the compound's potential applications in asymmetric synthesis, providing a pathway to chiral molecules with significant synthetic value (Del Fiandra et al., 2016).

properties

IUPAC Name |

(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-15(2)17-8-10-20(11-9-17)24-13-19(12-23)22-25-21(14-26-22)18-6-4-16(3)5-7-18/h4-11,13-15,24H,1-3H3/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTPZGRYSLVFQE-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-oxo-2-[2-(3-pyridinylamino)vinyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2539805.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2539808.png)

![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)